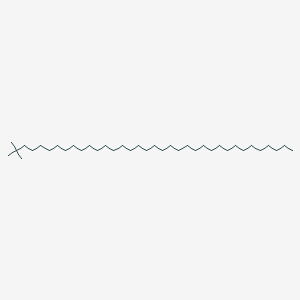![molecular formula C21H28O2Si B14267796 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- CAS No. 136022-54-3](/img/structure/B14267796.png)
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a butanone group, a silyl ether group, and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- typically involves the reaction of 2-butanone with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the silyl ether bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the reaction.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted silyl ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- involves the formation of stable silyl ether bonds. The silyl group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. This selective protection is crucial in multi-step organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Similar in function but with different steric and electronic properties.
Triisopropylsilyl ethers: Offer greater steric protection but are less reactive.
Methoxymethyl ethers: Provide protection but are more easily cleaved under acidic conditions.
Uniqueness
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- is unique due to its balance of steric protection and reactivity. The bulky tert-butyl and diphenyl groups provide significant steric hindrance, making it a robust protecting group in various synthetic applications.
Propiedades
Número CAS |
136022-54-3 |
|---|---|
Fórmula molecular |
C21H28O2Si |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-[tert-butyl(diphenyl)silyl]oxy-3-methylbutan-2-one |
InChI |
InChI=1S/C21H28O2Si/c1-17(2)20(22)16-23-24(21(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3 |
Clave InChI |
NLGPUPVRWVURPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
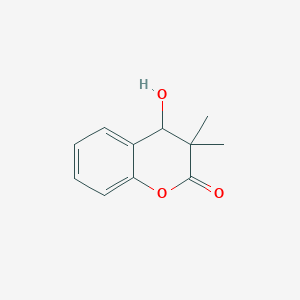
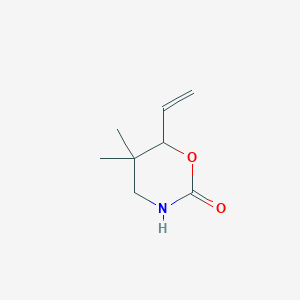
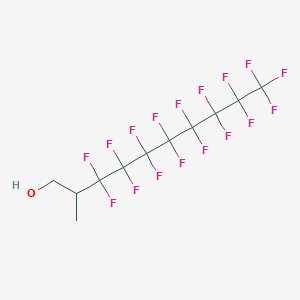
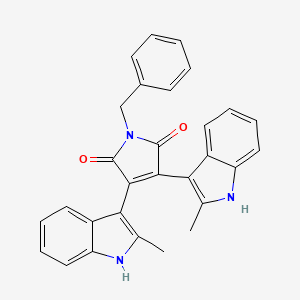
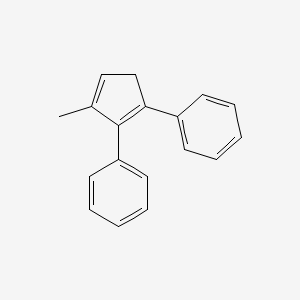
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
